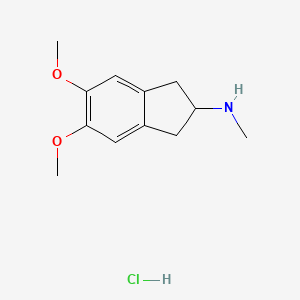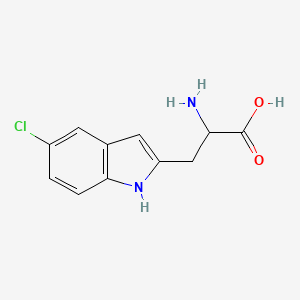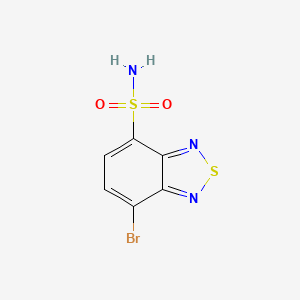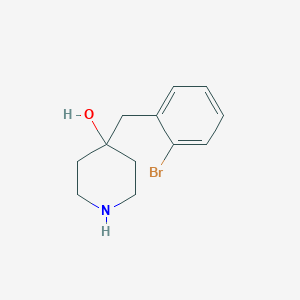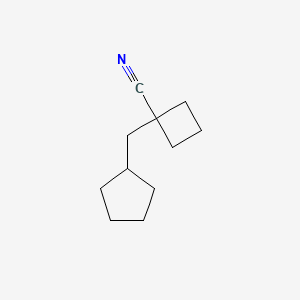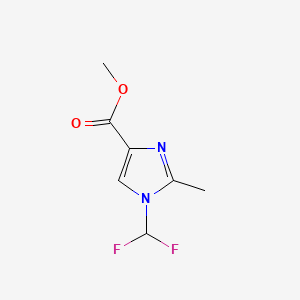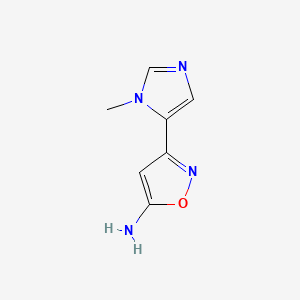
5-Amino-3-(1-methyl-5-imidazolyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-(1-methyl-5-imidazolyl)isoxazole is a heterocyclic compound that features both an isoxazole and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(1-methyl-5-imidazolyl)isoxazole can be achieved through several methods. One common approach involves the cyclization of α,β-acetylenic oximes using AuCl3 as a catalyst . Another method includes the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization . These methods offer good yields and functional group compatibility.
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of metal-free synthetic routes has been explored to reduce costs and environmental impact . These methods often employ microwave-assisted reactions or other eco-friendly techniques.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(1-methyl-5-imidazolyl)isoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like tert-butyl nitrite or isoamyl nitrite.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: tert-butyl nitrite, isoamyl nitrite
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso derivatives, while reduction typically yields amine derivatives.
Scientific Research Applications
5-Amino-3-(1-methyl-5-imidazolyl)isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-3-(1-methyl-5-imidazolyl)isoxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The compound can also modulate receptor activity by interacting with receptor binding sites, affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylisoxazole: Shares a similar isoxazole ring but lacks the imidazole moiety.
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid: Contains an additional carboxylic acid group, which imparts different chemical properties.
Uniqueness
5-Amino-3-(1-methyl-5-imidazolyl)isoxazole is unique due to the presence of both an isoxazole and an imidazole ring. This dual-ring structure provides a versatile platform for chemical modifications and enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H8N4O |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3-(3-methylimidazol-4-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C7H8N4O/c1-11-4-9-3-6(11)5-2-7(8)12-10-5/h2-4H,8H2,1H3 |
InChI Key |
CAPKMIDNDCZVEE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2=NOC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


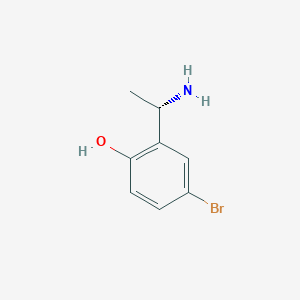
![4-(Methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylicacid](/img/structure/B13588247.png)

![2-{8-carbamoyl-2-oxo-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-3-yl}aceticacid](/img/structure/B13588262.png)
![2-(bromomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B13588264.png)
